フェナシルチオシアネート

概要

説明

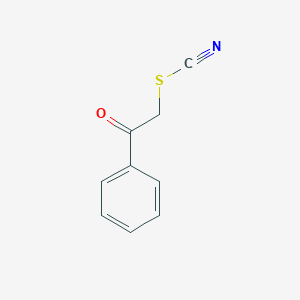

Phenacyl thiocyanate is an organic compound with the molecular formula C9H7NOS. It is a member of the thiocyanate family, characterized by the presence of the thiocyanate functional group (R-S-C≡N). This compound is known for its utility in organic synthesis and as an intermediate in the preparation of various heterocyclic compounds .

科学的研究の応用

Phenacyl thiocyanate has a wide range of applications in scientific research:

Biology: It serves as a reagent in the modification of biomolecules and the study of enzyme mechanisms.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

Phenacyl thiocyanate is an organic compound containing the functional group RSCN, where the organic group is attached to sulfur: R−S−C≡N has a S–C single bond and a C≡N triple bond . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .

Mode of Action

It is known that organic thiocyanates are valued building blocks that allow efficient access to various sulfur-containing functional groups and scaffolds .

Biochemical Pathways

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

It is known that thiocyanate concentrations rise at a slower rate compared with cyanide and then decline slowly at a rate similar to that of cyanide after reaching a maximum .

Result of Action

It is known that many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .

Action Environment

It is known that boron-doped tio2 (b-tio2) was prepared, characterized, and successfully applied as a reusable, inexpensive, available, and heterogeneous nanophotocatalyst under visible light for a novel method of construction of phenacyl thiocyanate compounds from double or triple bonds .

生化学分析

Biochemical Properties

Phenacyl Thiocyanate, like other thiocyanates, may interact with various enzymes, proteins, and other biomoleculesThiocyanates are known to be involved in a variety of biological processes, including the inhibition of various enzymes and interactions with proteins .

Cellular Effects

Thiocyanates have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, and affecting gene expression

Molecular Mechanism

It is known that thiocyanates can undergo various chemical reactions, and these reactions may play a role in their biological activity . For example, thiocyanates can be converted into other compounds, such as isothiocyanates, which have known biological activities .

Temporal Effects in Laboratory Settings

It is known that thiocyanates can be stable under certain conditions, and they can undergo various chemical reactions over time .

Dosage Effects in Animal Models

It is known that the effects of thiocyanates can vary with dosage, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Thiocyanates are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

It is known that thiocyanates can interact with various transporters and binding proteins .

Subcellular Localization

It is known that the localization of thiocyanates can be influenced by various factors, including targeting signals and post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: Phenacyl thiocyanate can be synthesized through the reaction of phenacyl bromide with potassium thiocyanate in an aqueous medium. The reaction typically proceeds under mild conditions, yielding phenacyl thiocyanate as the primary product . The general reaction is as follows:

C6H5COCH2Br+KSCN→C6H5COCH2SCN+KBr

Industrial Production Methods: In an industrial setting, the synthesis of phenacyl thiocyanate involves the use of phenacyl chloride or phenacyl bromide as starting materials. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetone, and a base like potassium thiocyanate. The reaction mixture is typically heated to facilitate the formation of the desired product .

化学反応の分析

Types of Reactions: Phenacyl thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.

Oxidation Reactions: Phenacyl thiocyanate can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: It can be reduced to form thiols or other reduced sulfur-containing compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, sodium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or acetone.

Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution: Formation of azides, iodides, or other substituted products.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or other reduced sulfur compounds.

類似化合物との比較

- Phenacyl bromide

- Phenacyl chloride

- Benzyl thiocyanate

- Allyl thiocyanate

生物活性

Phenacyl thiocyanate (PTC), with the molecular formula CHNOS, is an organic compound that belongs to the thiocyanate family. This compound has garnered attention due to its diverse biological activities, including antibacterial, antiparasitic, and anticancer effects. This article will explore the biological activity of phenacyl thiocyanate, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

Overview of Phenacyl Thiocyanate

Phenacyl thiocyanate is characterized by the presence of a thiocyanate functional group (R-S-C≡N). It serves as a valuable intermediate in organic synthesis and plays a role in the preparation of various heterocyclic compounds. The compound is known for its ability to undergo various chemical reactions, which may influence its biological activity.

Target of Action : Phenacyl thiocyanate interacts with various enzymes and proteins within biological systems. Its mechanism involves the activation or inhibition of biochemical pathways, influencing cellular functions.

Mode of Action : PTC can stimulate or block receptors in biological systems, leading to significant cellular responses. The compound's interactions with biomolecules can affect cell signaling pathways and gene expression.

Pharmacokinetics : The pharmacokinetic profile of PTC indicates that thiocyanate concentrations rise more slowly compared to cyanide and decline at a similar rate after reaching a peak concentration. This characteristic may influence its therapeutic window and potential toxicity.

Phenacyl thiocyanate exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Interactions : PTC can inhibit various enzymes, impacting metabolic pathways.

- Cellular Effects : The compound influences cell function and signaling pathways, leading to altered gene expression.

- Dosage Effects : The biological effects of PTC vary with dosage; high doses may lead to toxic effects in animal models.

Antimicrobial Activity

Studies have demonstrated that phenacyl thiocyanate exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. For instance, derivatives of PTC have been explored for their antibacterial activities, showing promising results in laboratory settings.

Anticancer Activity

Recent research has highlighted the anticancer potential of phenacyl thiocyanate. A study reported that compounds derived from PTC displayed notable cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The IC values for these compounds ranged from 1.65 to 8.60 µM, indicating potent anticancer activity without significant toxicity towards normal human embryonic kidney cells (HEK293) .

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| PTC Derivative 1 | HeLa | 7.90 |

| PTC Derivative 2 | HepG2 | 5.15 |

| PTC Derivative 3 | HeLa | 1.65 |

Case Studies

- Electrochemical Reduction : A study utilizing cyclic voltammetry (CV) investigated the electrochemical properties of phenacyl thiocyanate, revealing its ability to undergo reduction at specific potentials. This electrochemical behavior is indicative of the compound's reactivity and potential applications in organic synthesis .

- Dethiocyanation Reactions : Research has shown that phenacyl thiocyanate can undergo dethiocyanation reactions to yield corresponding ketones efficiently. This transformation highlights its utility in synthetic organic chemistry .

特性

IUPAC Name |

phenacyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c10-7-12-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLVIJACDVJDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277242 | |

| Record name | Phenacyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5399-30-4 | |

| Record name | 5399-30-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenacyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenacyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data of Phenacyl thiocyanate?

A1: Phenacyl thiocyanate has the molecular formula C9H7NOS and a molecular weight of 177.23 g/mol. Spectroscopic data confirms its structure:

- IR spectroscopy: [] shows characteristic absorption bands for the C=O (carbonyl) and SCN (thiocyanate) groups.

- Crystal Structure: Phenacyl thiocyanate crystallizes in the monoclinic system, space group P21/c. The molecule is planar, with the exception of the hydrogen atoms. []

Q2: Is Phenacyl thiocyanate stable under UV irradiation?

A2: Phenacyl thiocyanate can undergo photoisomerization to phenacyl isothiocyanate upon UV irradiation. The degree of isomerization is influenced by the surrounding polymer matrix and the presence of sensitizers. []

Q3: How can Phenacyl thiocyanates be used in Carbon-Carbon bond formation?

A3: Samarium Iodide (SmI3) can mediate the dethiocyanation of phenacyl thiocyanates, creating a samarium enolate intermediate. This intermediate can then react with water to produce acetophenones or with aldehydes and water to yield α,β-unsaturated ketones. This reaction proceeds efficiently under mild conditions. []

Q4: Can Phenacyl thiocyanate be used to synthesize heterocyclic compounds?

A4: Yes, Phenacyl thiocyanate is a valuable precursor for various heterocyclic systems. Examples include:

- Thiophenes and 2-aminothiophenes: Reaction with 3-formylchromone in the presence of triethylamine yields thiophenes and 2-aminothiophenes containing an o-acylphenol moiety. []

- Aroylthiadiazolines and arylazothiazoles: Reactions with phenylglyoxalyl bromide arylhydrazones under different conditions yield these heterocyclic compounds. []

- Thiadiazolo[2,3-b]quinazolines: Reaction with diazotized anthranilic acid or its methyl ester directly forms the thiadiazolo[2,3-b]quinazoline derivatives. []

- Thieno[2,3-d]pyrimidines: Reacting with various active methylene reagents yields a range of substituted thieno[2,3-d]pyrimidine derivatives. [, ]

- 2-amino-4,5-dihydrothiophene-3-carbonitriles: Base-catalyzed reaction with 3-(het)aryl-2-cyanoprop-2-enethioamides yields primarily the trans-isomers of these compounds. []

Q5: Are there efficient synthetic routes to Phenacyl thiocyanates?

A5: Several efficient methods are available for synthesizing Phenacyl thiocyanates:

- From Styrenes:

Q6: How does the structure of Phenacyl thiocyanate relate to its reactivity?

A6: The structure of Phenacyl thiocyanate influences its reactivity in several ways:

- Aromatic Ring Substituents: Substituents on the aromatic ring can influence the electron density of the carbonyl group, affecting its reactivity. [, , ]

Q7: What analytical methods are used to study Phenacyl thiocyanate and its reactions?

A7: Various analytical methods are employed to characterize and quantify Phenacyl thiocyanate and monitor its reactions:

- Gas chromatography-mass spectrometry (GC-MS): Used to analyze reaction mixtures and identify products. [, ]

- FT-IR spectroscopy: Monitors the photoisomerization of phenacyl thiocyanate to phenacyl isothiocyanate. []

- X-ray diffraction analysis: Confirms the stereochemistry of synthesized compounds, such as (4R,5S/4S,5R)-2-amino-5-benzoyl-4-(2-chlorophenyl)-4,5-dihydrothiophene-3-carbonitrile. []

Q8: Besides chemical synthesis, what other applications does Phenacyl thiocyanate have?

A8: Phenacyl thiocyanate has shown potential as a photoinitiator for the crosslinking of polymers like 1,4-polybutadiene. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。